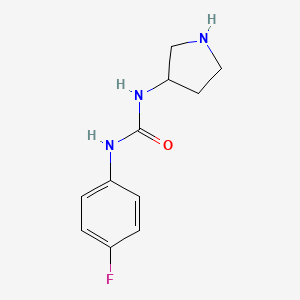

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-8-1-3-9(4-2-8)14-11(16)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNHILGOFGACGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a urea functional group linked to a pyrrolidine ring and a para-fluorophenyl moiety, contribute to its biological activity. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN3O. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity, potentially improving its binding affinity to biological targets. The structural characteristics also allow for modifications that can enhance efficacy and selectivity against specific targets.

This compound interacts with various molecular targets, primarily through enzyme inhibition. Compounds with similar structures have been identified as inhibitors for several biological pathways, including:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in regulating various cellular processes and is often targeted in cancer therapy.

- Enzyme Interaction : Related compounds have demonstrated inhibitory activities against enzymes such as soluble epoxide hydrolase and cyclooxygenase, indicating that this compound may exhibit similar properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Here are some key findings:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Urea linked to pyrrolidine and para-fluorophenyl | Potential kinase inhibitor |

| 1-(4-Methylphenyl)-3-(pyrrolidin-3-yl)urea | Urea linked to pyrrolidine and para-methylphenyl | Similar activity profile |

| N-(4-Fluorophenyl)pyrrolidine derivatives | Variations in nitrogen substituent | Diverse biological activities |

The unique combination of a fluorinated aromatic system with a pyrrolidine structure enhances the compound's lipophilicity and interaction potential with target proteins compared to non-fluorinated analogs.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Studies : Research has shown that certain pyrrolidine derivatives exhibit significant antimicrobial activity. For example, derivatives similar to this compound were tested against common bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

- Kinase Inhibition : A study on structurally related compounds indicated that modifications could lead to enhanced potency against specific kinases involved in cancer pathways. Such findings underscore the importance of structure-function relationships in drug design .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is primarily explored as a lead compound for drug development targeting various diseases. Its structural characteristics make it suitable for modifications aimed at enhancing efficacy and selectivity against specific biological targets.

The compound has shown promise in inhibiting various biological targets, including kinases and enzymes involved in disease pathways. For instance:

- Kinase Inhibition : Compounds with similar structures have demonstrated inhibitory activities against enzymes such as soluble epoxide hydrolase and cyclooxygenase, suggesting potential applications in cancer treatment and inflammatory diseases.

- Structure-Activity Relationship (SAR) : Studies have focused on how structural modifications influence binding affinity and pharmacological profiles, providing insights into its therapeutic potential.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical applications:

- A study on pyrrolidine derivatives indicated that modifications could lead to enhanced selectivity against specific targets like RORγt, a receptor implicated in autoimmune diseases .

- Another investigation into related compounds demonstrated their potential as inhibitors of TrkA kinase, relevant for treating pain and neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea and its analogs:

Key Insights from Structural Comparisons

Electron-Withdrawing Groups (EWGs): Fluorine (as in the target compound) improves metabolic stability and modulates electronic effects without significant steric bulk .

Substituent Position:

- Para vs. Meta Halogens: The 4-fluorophenyl group in the target compound may allow better alignment with target binding pockets compared to 3-chlorophenyl derivatives .

- Ortho-Bromine: The bromine in compound P315-0515 introduces steric hindrance, which could either obstruct or enhance binding depending on the target’s active site.

Physicochemical Properties:

- The target compound’s molecular weight (223.25 g/mol) and lack of bulky substituents suggest favorable pharmacokinetics compared to higher-weight analogs like the pyrimidine-pyrrolidine hybrid (427.90 g/mol) .

Preparation Methods

Direct Synthesis via Reaction of 4-Fluorophenyl Isocyanate with Pyrrolidin-3-amine

The most straightforward and commonly employed method to prepare 1-(4-fluorophenyl)-3-(pyrrolidin-3-yl)urea involves the nucleophilic addition of pyrrolidin-3-amine to 4-fluorophenyl isocyanate. This reaction forms the urea linkage under mild conditions and is typically carried out in an inert solvent.

$$

\text{4-Fluorophenyl isocyanate} + \text{pyrrolidin-3-amine} \rightarrow \text{this compound}

$$

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)

- Temperature: Ambient to slightly elevated (room temperature to 50 °C)

- Reaction Time: Several hours to overnight

- Stoichiometry: Equimolar or slight excess of amine to isocyanate to ensure complete conversion

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

- No catalysts are typically required.

- The product precipitates or can be isolated by standard extraction and purification techniques.

This method is favored for its simplicity, high specificity, and good yields, making it suitable for laboratory-scale synthesis and potentially scalable for industrial applications.

Synthetic Intermediates and Stepwise Preparation of Pyrrolidin-3-amine Derivatives

In some synthetic routes, the pyrrolidin-3-amine component is prepared or modified prior to urea formation. For example, related pyrrolidine derivatives bearing fluorophenyl substituents have been synthesized via multi-step sequences involving carbamate protection, alkylation, and deprotection steps.

Example from Patent Literature:

- Preparation of tert-butyl (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-ylcarbamate as an intermediate.

- Alkylation with 1-bromo-2-methoxyethane in the presence of a base (DIEA) in DMF.

- Purification by extraction, washing, and drying steps.

- Final deprotection and conversion to the corresponding amine for subsequent urea formation.

Although this example involves a 3-fluorophenyl substituent and additional side chains, the methodology illustrates the preparation of functionalized pyrrolidin-3-amines that can be adapted for 4-fluorophenyl analogs.

Analytical and Purification Techniques

After synthesis, the compound is typically purified using standard organic chemistry techniques:

- Extraction and Washing: Partitioning between ethyl acetate and aqueous sodium bicarbonate, followed by water and brine washes to remove impurities.

- Drying: Over anhydrous sodium sulfate to remove residual water.

- Filtration and Concentration: Removal of drying agent and solvent evaporation under reduced pressure.

- Chromatography: If necessary, column chromatography or recrystallization to obtain pure compound.

These steps ensure high purity, which is critical for research and potential pharmaceutical applications.

Data Summary Table of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Materials | 4-Fluorophenyl isocyanate, pyrrolidin-3-amine | Commercially available or synthesized |

| Solvent | Dichloromethane, THF, or DMF | Anhydrous preferred |

| Temperature | 20–50 °C | Ambient to mild heating |

| Reaction Time | 2–24 hours | Depending on scale and conditions |

| Molar Ratio | 1:1 or slight excess of amine | To drive reaction completion |

| Workup | Extraction with EtOAc and aqueous washes | Removes unreacted materials and salts |

| Drying Agent | Anhydrous Na2SO4 | Removes residual moisture |

| Yield | Typically 80–90% (literature inferred) | High yield expected |

| Purification | Filtration, concentration, possible chromatography | Ensures compound purity |

Research Findings and Observations

- The reaction between 4-fluorophenyl isocyanate and pyrrolidin-3-amine is a classical urea synthesis method, well-documented in the synthesis of related diarylureas and heterocyclic ureas.

- Modifications on the pyrrolidine ring or the phenyl substituent can be introduced via precursor synthesis or post-urea formation functionalization.

- The reaction is highly selective, with minimal side reactions under controlled conditions.

- Analytical characterization typically includes LCMS, NMR, and melting point determination to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyrrolidine core via cyclization of a carbonyl compound with an amine under acidic/basic conditions.

- Step 2 : Introduction of the 4-fluorophenyl group using 4-fluorophenyl isocyanate via nucleophilic substitution.

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity.

Reaction conditions (temperature, solvent polarity, and catalyst choice, e.g., AlCl₃ for Friedel-Crafts acylation) critically impact yield. For example, elevated temperatures (>80°C) may degrade intermediates, reducing overall yield by ~15% .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To confirm substituent positions (e.g., ¹⁹F NMR for fluorophenyl group identification).

- HPLC : For purity assessment (≥98% purity threshold for biological assays).

- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₃FN₃O: 234.10; observed: 234.09 ± 0.05) .

Q. What in vitro models are appropriate for initial assessment of its biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For cellular activity, use:

- Cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination via MTT assays.

- Receptor binding studies (e.g., GPCRs) using radioligand displacement protocols .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence target binding and selectivity?

- Methodological Answer :

- Synthesis of enantiomers : Use chiral catalysts (e.g., BINOL-derived ligands) to isolate (R)- and (S)-pyrrolidine isomers.

- Biological testing : Compare IC₅₀ values across isoforms (e.g., 10-fold selectivity for (R)-isomer against EGFR vs. (S)-isomer).

- Computational docking : Map steric clashes or hydrogen-bonding differences using Schrödinger Suite or AutoDock .

Q. What strategies mitigate poor aqueous solubility during pharmacological profiling?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., from 5 µM to 50 µM in PBS).

- Prodrug design : Introduce phosphate or glycoside groups at the urea NH to improve bioavailability.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Q. How can computational methods predict off-target interactions and toxicity risks?

- Methodological Answer :

- QSAR modeling : Train models on PubChem datasets to predict ADMET properties (e.g., hepatotoxicity risk ≥70%).

- Molecular dynamics simulations : Analyze binding stability to hERG channels (K⁺ ion channel) to assess cardiac toxicity.

- Pan-assay interference (PAINS) filters : Exclude structures with redox-active or promiscuous motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.